molecular formula C16H13F2NO B2498566 N-(2,4-difluorophenyl)-3-(3-methylphenyl)acrylamide CAS No. 329779-80-8

N-(2,4-difluorophenyl)-3-(3-methylphenyl)acrylamide

Cat. No.: B2498566
CAS No.: 329779-80-8
M. Wt: 273.283
InChI Key: FNYDSUGGMRTXON-VMPITWQZSA-N
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Description

N-(2,4-difluorophenyl)-3-(3-methylphenyl)acrylamide is an organic compound characterized by the presence of difluorophenyl and methylphenyl groups attached to an acrylamide backbone

Scientific Research Applications

N-(2,4-difluorophenyl)-3-(3-methylphenyl)acrylamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-3-(3-methylphenyl)acrylamide typically involves the reaction of 2,4-difluoroaniline with 3-methylcinnamic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the compound. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-3-(3-methylphenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, nitro compounds.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-3-(3-methylphenyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, in medicinal applications, it may bind to and inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-difluorophenyl)-3-phenylacrylamide
  • N-(2,4-dichlorophenyl)-3-(3-methylphenyl)acrylamide
  • N-(2,4-difluorophenyl)-3-(4-methylphenyl)acrylamide

Uniqueness

N-(2,4-difluorophenyl)-3-(3-methylphenyl)acrylamide is unique due to the presence of both difluorophenyl and methylphenyl groups, which confer distinct chemical and physical properties. These structural features may enhance its reactivity, stability, and interaction with biological targets compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts

Properties

IUPAC Name

(E)-N-(2,4-difluorophenyl)-3-(3-methylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2NO/c1-11-3-2-4-12(9-11)5-8-16(20)19-15-7-6-13(17)10-14(15)18/h2-10H,1H3,(H,19,20)/b8-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYDSUGGMRTXON-VMPITWQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=CC(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=C/C(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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